A Comprehensive Technical Guide to Bis(pyridin-2-yl)methanamine: Synthesis, Coordination Chemistry, and Applications
A Comprehensive Technical Guide to Bis(pyridin-2-yl)methanamine: Synthesis, Coordination Chemistry, and Applications
Foreword: Unveiling a Versatile Tridentate Ligand
In the intricate world of coordination chemistry and catalysis, the design and synthesis of effective chelating ligands are paramount. Bis(pyridin-2-yl)methanamine, also known by its IUPAC name 1,1-bis(pyridin-2-yl)methanamine (CAS No. 58088-50-9), has emerged as a significant player in this field. This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles. We will delve into its synthesis, explore its rich coordination chemistry, and highlight its proven applications for researchers, chemists, and professionals in drug development. The core of this molecule's utility lies in its tridentate, NNN-donor framework, which allows it to form stable complexes with a wide array of transition metals, thereby unlocking a diverse range of catalytic and structural possibilities.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. Bis(pyridin-2-yl)methanamine is typically encountered as a brown or yellow liquid, a characteristic that dictates its handling and storage procedures.[1][2] The key identifying and physical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 58088-50-9 | [1][2][3][4] |
| IUPAC Name | 1,1-bis(pyridin-2-yl)methanamine | [1] |
| Synonyms | di(2-pyridinyl)methanamine, di(pyridin-2-yl)methanamine | [2][3] |
| Molecular Formula | C₁₁H₁₁N₃ | [2][3] |
| Molecular Weight | 185.23 g/mol | [1][3] |
| Appearance | Brown liquid / Liquid | [1][2] |
| Boiling Range | 147 to 151°C | [1] |
| Relative Density | 1.159 | [1] |
| Purity | Typically ≥95% - 98% | [1][2][3] |
| InChI | InChI=1S/C11H11N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,12H2 | [1][2] |
| Canonical SMILES | NC(C1=CC=CC=N1)C1=CC=CC=N1 | [1] |
Synthesis and Mechanistic Rationale
The reliable synthesis of Bis(pyridin-2-yl)methanamine is crucial for its application. The most established and efficient pathway is a two-step reductive amination process starting from di-2-pyridyl ketone.[5][6] This method is favored because it utilizes readily available precursors and follows a well-understood reaction mechanism.
Synthetic Workflow: From Ketone to Tridentate Ligand
The overall synthetic scheme involves the conversion of the ketone to an oxime intermediate, which is then reduced to the desired primary amine without the need for intermediate isolation, streamlining the process.[5][6]
Caption: Synthetic pathway for Bis(pyridin-2-yl)methanamine.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established literature procedures.[5][6] The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Oximation of Di-2-pyridyl Ketone
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve di-2-pyridyl ketone in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine (approximately 1.05-1.15 molar equivalents).[6] The slight excess of hydroxylamine ensures the complete conversion of the ketone.
-
Reaction: Heat the mixture to reflux. The elevated temperature is necessary to overcome the activation energy for the condensation reaction between the ketone and hydroxylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-15 hours).[6]
-
Work-up (Intermediate): Cool the reaction mixture to room temperature. The resulting solution containing the di-2-pyridyl ketone oxime is typically used directly in the next step without purification to maximize overall yield.[6]
Step 2: Reduction to Bis(pyridin-2-yl)methanamine
-
Catalyst/Reagent Addition: To the cooled oxime solution, add a reducing agent. A common and effective choice is zinc powder in the presence of aqueous ammonia.[5] The zinc acts as the electron donor for the reduction, while the ammoniacal solution provides the necessary protons and maintains a basic pH to facilitate the reaction.
-
Reduction: Stir the mixture vigorously. The reduction of an oxime to a primary amine is a heterogeneous reaction, requiring good mixing to ensure contact between the oxime, zinc surface, and aqueous phase. The reaction is often exothermic and may require cooling to maintain control.
-
Isolation and Purification:
-
Once the reduction is complete (as monitored by TLC), filter the reaction mixture to remove the zinc powder and any zinc salts.
-
Remove the solvent from the filtrate in vacuo.
-
The crude residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic impurities.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel or recrystallization from a suitable solvent system to afford the final product as a brown solid or oil.[5]
-
The Art of Chelation: Coordination Chemistry
The true value of Bis(pyridin-2-yl)methanamine lies in its function as a versatile tridentate chelating ligand. The two pyridine nitrogen atoms and the primary amine nitrogen atom form a classic NNN donor set, capable of binding to a single metal center to form two stable, five-membered chelate rings. This coordination mode imparts significant thermodynamic stability (the chelate effect) to the resulting metal complexes.
Caption: Chelation of a metal ion (M) by Bis(pyridin-2-yl)methanamine.
This ligand has been successfully used to synthesize complexes with a variety of metals, including cadmium, demonstrating its ability to form dinuclear structures.[5] For instance, reactions with cadmium chloride can yield complex coordination polymers where the ligand bridges two metal centers.[5] The geometry of these complexes is highly dependent on the metal ion, its oxidation state, and the other coordinating ligands present, leading to structures ranging from distorted trigonal bipyramidal to square-pyramidal.[7][8]
Applications in Advanced Research
The ability of Bis(pyridin-2-yl)methanamine and its derivatives to stabilize various metal centers makes it a valuable tool in several research domains.
-
Homogeneous Catalysis: Complexes formed with this ligand are investigated as catalysts. For example, copper complexes incorporating similar bis(pyridin-2-ylmethyl)amine scaffolds are effective in Atom Transfer Radical Addition (ATRA) reactions, a powerful method for C-C bond formation.[7] The ligand framework allows for fine-tuning of the metal center's electronic properties, which is critical for catalytic efficiency.
-
Biomimetic Chemistry: The NNN donor set mimics the coordination environment found in the active sites of some metalloenzymes. Related tris(pyridin-2-ylmethyl)amine (TPA) iron complexes are well-studied for their ability to activate molecular oxygen, providing insights into biological oxidation processes. This makes Bis(pyridin-2-yl)methanamine an attractive platform for developing new biomimetic models.
-
Materials Science: The ligand is a building block for creating coordination polymers and supramolecular assemblies.[5] By reacting with metal salts, it's possible to generate extended networks with interesting magnetic or photophysical properties, which are relevant for developing new functional materials.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of Bis(pyridin-2-yl)methanamine is essential for laboratory safety. The compound is classified as harmful and an irritant.
Hazard Identification
| Hazard | GHS Pictogram | Statement Code | Description | Source(s) |
| Harmful | GHS07 (Harmful/Irritant) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Irritant | GHS07 (Harmful/Irritant) | - | Causes skin and eye irritation. | [2] |
Recommended Protocols
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] The recommended storage temperature is often between 2-8°C to maintain long-term stability.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1] If irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]
-
Conclusion and Future Outlook
Bis(pyridin-2-yl)methanamine is more than just a chemical intermediate; it is a versatile and powerful tridentate ligand whose full potential is still being explored. Its straightforward synthesis and robust coordination chemistry make it an invaluable tool for chemists creating novel catalysts, biomimetic systems, and advanced materials. Future research will likely focus on developing chiral variants for asymmetric catalysis, incorporating this ligand into metal-organic frameworks (MOFs) for gas storage and separation, and exploring the biological activity of its metal complexes for potential therapeutic applications. As the demand for sophisticated molecular tools grows, the importance of foundational ligands like Bis(pyridin-2-yl)methanamine will only continue to increase.
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Maisara, M. N., & Sumby, C. J. (2017). SYNTHESIS, CRYSTAL STRUCTURE AND COORDINATION CHEMISTRY OF DI-2-PYRIDYLMETHANEAMINE-BASED CHELATING LIGANDS WITH CADMIUM SALTS. Malaysian Journal of Analytical Sciences, 21(5), 1036-1044. [Link]
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Kubono, K., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1216–1219. [Link]
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Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II). National Institutes of Health (PMC). [Link]
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